N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
CAS No.: 946281-57-8
Cat. No.: VC7005663
Molecular Formula: C22H27N3O2
Molecular Weight: 365.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946281-57-8 |
|---|---|
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 365.477 |
| IUPAC Name | N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
| Standard InChI | InChI=1S/C22H27N3O2/c1-15-6-8-19(13-16(15)2)24-22(27)21(26)23-11-10-17-7-9-20-18(14-17)5-4-12-25(20)3/h6-9,13-14H,4-5,10-12H2,1-3H3,(H,23,26)(H,24,27) |
| Standard InChI Key | AIMFTJZSNVPNBI-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic amide derivative with the molecular formula C₂₂H₂₇N₃O₂ and a molecular weight of 365.477 g/mol. Its IUPAC name, N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide, reflects the integration of two distinct structural motifs:
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A 3,4-dimethylphenyl group (aromatic ring with methyl substituents).
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A 1-methyl-1,2,3,4-tetrahydroquinoline moiety (partially saturated bicyclic system with a methylated nitrogen).
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 946281-57-8 | |
| Molecular Formula | C₂₂H₂₇N₃O₂ | |
| Molecular Weight | 365.477 g/mol | |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C | |
| InChIKey | AIMFTJZSNVPNBI-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure features:
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Ethanediamide Backbone: Central oxamide group (-N-C(=O)-C(=O)-N-) linking the two aromatic systems.
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Dimethylphenyl Substituent: Provides steric bulk and modulates electronic properties via methyl groups at positions 3 and 4.
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Tetrahydroquinoline System: A partially hydrogenated quinoline derivative with a methyl group on the nitrogen, enhancing lipophilicity and potential blood-brain barrier permeability.
The interplay between these components influences the compound’s physicochemical properties, such as solubility and binding affinity. For instance, the tetrahydroquinoline moiety’s partial saturation may reduce planarity, affecting π-π stacking interactions compared to fully aromatic analogs.
Synthesis and Reaction Pathways
Table 2: Hypothetical Reaction Steps
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Aniline methylation | CH₃I, K₂CO₃, DMF |
| 2 | Quinoline hydrogenation | H₂, Pd/C, ethanol |
| 3 | Oxamide formation | Oxalyl chloride, THF, 0°C |
| 4 | Amide coupling | EDCI, DMAP, CH₂Cl₂ |
Purification and Characterization
Post-synthesis purification likely employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization. Characterization methods include:
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Nuclear Magnetic Resonance (NMR): Confirmation of methyl group environments and amide linkages.
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High-Resolution Mass Spectrometry (HRMS): Verification of molecular weight.
| Target Class | Mechanism | Structural Basis |
|---|---|---|
| Serine/Threonine Kinases | ATP-binding site inhibition | Oxamide interaction with catalytic lysine |
| G-Protein-Coupled Receptors | Allosteric modulation | Tetrahydroquinoline binding to hydrophobic pockets |
Material Science Applications
The compound’s rigid, aromatic-aliphatic hybrid structure could serve as:
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Liquid Crystal Components: Dipole-dipole interactions from amide groups may enhance mesophase stability.
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Metal-Organic Frameworks (MOFs): Coordination sites via amide oxygen atoms.
Challenges and Future Directions
Knowledge Gaps
Current limitations include:
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Solubility Data: No experimental values for aqueous or organic solvents.
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In Vitro/In Vivo Studies: Absence of toxicity or efficacy profiles.
Research Priorities
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Synthetic Optimization: Develop scalable routes with higher yields.
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Biological Screening: Test against kinase panels and CNS targets.
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Computational Modeling: Predict binding modes using molecular docking.
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